molecular formula C19H21FN4O3 B11002514 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11002514
M. Wt: 372.4 g/mol
InChI Key: OKCXTLMJZMLQHO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, also known by its chemical name 4-[(4-fluorophenyl)imino]methylphenol , is an organic compound with the molecular formula C₁₃H₁₀FNO. It serves as an important chemical intermediate in various applications.

Preparation Methods

a. Synthetic Routes

The synthesis of this compound involves several steps. One common method is the reaction between 4-fluorobenzaldehyde and 3-aminophenol to form an intermediate Schiff base. This intermediate is then cyclized with piperazine under appropriate conditions to yield the desired compound.

b. Reaction Conditions

    4-fluorobenzaldehyde: reacts with in a solvent (such as DMF) to form the Schiff base.

  • The cyclization step with piperazine typically occurs in the presence of a base (e.g., sodium hydride) to yield the final product.

c. Industrial Production

Industrial-scale production methods involve optimizing reaction conditions, scaling up the synthesis, and ensuring high purity. These processes are carried out in specialized chemical manufacturing facilities.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Research: Researchers study its reactivity and interactions.

    Industry: It serves as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21FN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26)

InChI Key

OKCXTLMJZMLQHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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